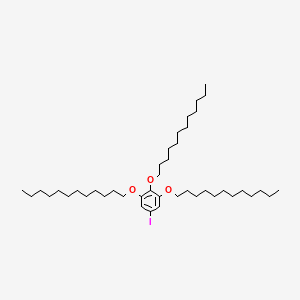
1,2,3-Tris(dodecyloxy)-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(dodecyloxy)-5-iodobenzene: is an organic compound characterized by the presence of three dodecyloxy groups and one iodine atom attached to a benzene ring. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications, particularly in the fields of materials science and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dodecyloxy)-5-iodobenzene typically involves the iodination of a precursor compound, such as 1,2,3-Tris(dodecyloxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3-Tris(dodecyloxy)-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate in organic solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted benzenes.
Oxidation Products: Iodine can be oxidized to iodate or other higher oxidation states.
Coupling Products: Formation of biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry: 1,2,3-Tris(dodecyloxy)-5-iodobenzene is used as a building block in organic synthesis, particularly in the formation of complex organic molecules through coupling reactions
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. Its ability to form self-assembled structures makes it valuable in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tris(dodecyloxy)-5-iodobenzene is primarily related to its ability to participate in various chemical reactions. The iodine atom serves as a reactive site for substitution and coupling reactions, while the dodecyloxy groups provide steric hindrance and influence the compound’s solubility and self-assembly behavior. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1,2,3-Tris(dodecyloxy)benzene: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.
1,2,3-Tris(dodecyloxy)-5-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
1,2,3-Tris(dodecyloxy)-5-chlorobenzene: Contains a chlorine atom, which also affects its reactivity and applications.
Uniqueness: 1,2,3-Tris(dodecyloxy)-5-iodobenzene is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity make it more suitable for certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.
Propiedades
Número CAS |
851608-71-4 |
|---|---|
Fórmula molecular |
C42H77IO3 |
Peso molecular |
757.0 g/mol |
Nombre IUPAC |
1,2,3-tridodecoxy-5-iodobenzene |
InChI |
InChI=1S/C42H77IO3/c1-4-7-10-13-16-19-22-25-28-31-34-44-40-37-39(43)38-41(45-35-32-29-26-23-20-17-14-11-8-5-2)42(40)46-36-33-30-27-24-21-18-15-12-9-6-3/h37-38H,4-36H2,1-3H3 |
Clave InChI |
LIPWLUXXDAPQJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)
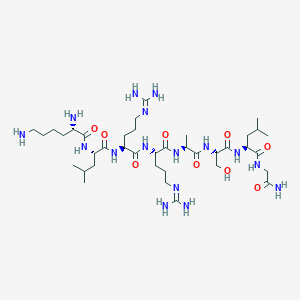
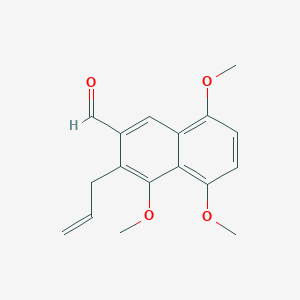
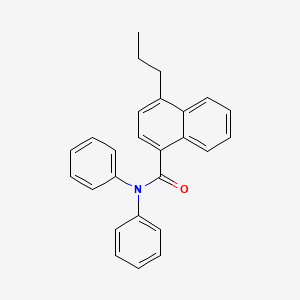

![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
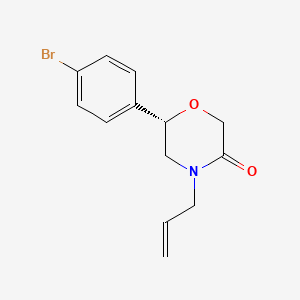
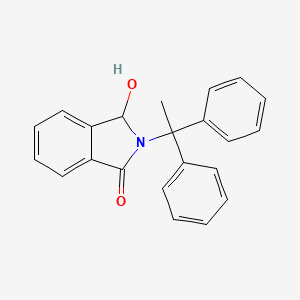
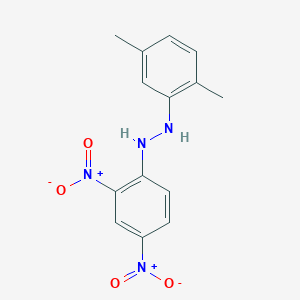
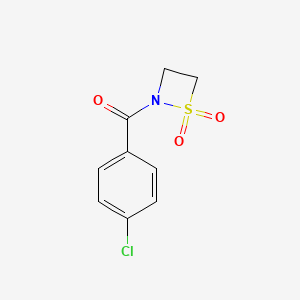
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
